N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine
Description
Properties
CAS No. |
653573-31-0 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-methyl-4-naphthalen-1-yloxybutan-1-amine |
InChI |
InChI=1S/C15H19NO/c1-16-11-4-5-12-17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,16H,4-5,11-12H2,1H3 |
InChI Key |
JCYQFYGFKORSIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation of 1-Naphthol
A foundational method for synthesizing N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine involves the reaction of 1-naphthol with N-methyl-4-chlorobutan-1-amine under basic conditions. The hydroxyl group of 1-naphthol acts as a nucleophile, displacing the chloride ion in a classic SN2 mechanism.
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
- Temperature : 80–100°C for 6–12 hours.
- Solvent : Polar aprotic solvents such as DMF or tetrahydrofuran (THF) enhance nucleophilicity.
Yield Optimization :
- Excess 1-naphthol (1.5 equivalents) improves conversion rates to 75–85%.
- Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction times by 30%.
Industrial Considerations :
- Scalability is limited by the hygroscopic nature of NaH, necessitating inert atmosphere conditions.
- Patent WO2004080945A1 highlights cost-effective alternatives to halogenated intermediates, such as using formaldehyde-derived chloromethylnaphthalene.
Reductive Amination Strategies
Ketone Intermediate Formation
An alternative route involves the reductive amination of 4-[(naphthalen-1-yl)oxy]butan-1-one with methylamine. This two-step process first oxidizes the alcohol to a ketone, followed by reductive coupling.
Oxidation Step :
- Reagents : Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
- Yield : 80–90% for ketone formation at 25°C over 2 hours.
Reductive Amination :
- Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5).
- Temperature : 40°C for 8 hours, yielding 65–70% of the target amine.
Advantages :
- Avoids halogenated reagents, reducing environmental toxicity.
- Compatible with microwave-assisted synthesis, cutting reaction times by 50%.
Grignard Reagent-Based Synthesis
Alkoxybutylmagnesium Bromide Addition
A less conventional method employs Grignard reagents to construct the butan-1-amine chain. 4-Bromo-1-[(naphthalen-1-yl)oxy]butane is treated with methylamine in the presence of magnesium.
Reaction Protocol :
- Grignard Formation : 4-Bromo-1-[(naphthalen-1-yl)oxy]butane reacts with magnesium turnings in THF at 50°C.
- Quenching with Methylamine : The Grignard intermediate is added to a solution of methylamine in THF, yielding the amine after hydrolysis.
Challenges :
- Moisture sensitivity necessitates strict anhydrous conditions.
- Byproducts like bis-alkylated amines require chromatographic purification, reducing overall yield to 55–60%.
Catalytic Amination Techniques
Palladium-Catalyzed Coupling
Recent advances leverage transition-metal catalysts for C–N bond formation. A palladium(II) acetate/1,1'-bis(diphenylphosphino)ferrocene (Pd(OAc)₂/dppf) system facilitates coupling between 1-naphthol derivatives and N-methyl-4-aminobutanol.
Conditions :
- Catalyst Loading : 5 mol% Pd(OAc)₂, 10 mol% dppf.
- Base : Cesium carbonate (Cs₂CO₃) in toluene at 110°C.
- Yield : 70–75% after 24 hours.
Mechanistic Insights :
- Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate.
- Transmetalation with the amine precursor precedes reductive elimination to yield the product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 6–12 | Low | Moderate |
| Reductive Amination | 65–70 | 10 | Medium | High |
| Grignard Reagent | 55–60 | 15 | High | Low |
| Catalytic Amination | 70–75 | 24 | High | Moderate |
Key Observations :
- Nucleophilic substitution offers the best balance of yield and cost for laboratory-scale synthesis.
- Catalytic methods, while efficient, require expensive ligands and stringent conditions unsuitable for industrial use.
Industrial Production and Process Optimization
Continuous-Flow Reactor Systems
Patent WO2004080945A1 describes a continuous-flow approach to synthesize analogous amines, minimizing byproduct formation through precise temperature and residence time control. Applied to this compound, this method could enhance throughput by 40% compared to batch reactors.
Parameters :
Green Chemistry Innovations
Recent studies emphasize solvent-free mechanochemical synthesis. Ball-milling 1-naphthol with N-methyl-4-chlorobutan-1-amine and K₂CO₃ yields 68% product in 2 hours, eliminating organic waste.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted amines and ethers
Scientific Research Applications
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Backbone Flexibility : The butan-1-amine chain in the target compound offers greater conformational flexibility compared to rigid cores like oxazole or chalcone .
- Substituent Effects : The naphthalen-1-yloxy group enhances lipophilicity, similar to phenyl or biphenyl groups in analogs , but may reduce solubility in polar solvents.
- Steric and Electronic Factors : Methyl substitution at nitrogen (vs. dimethyl or chloro groups) balances steric bulk and electron-donating effects, influencing reactivity and binding affinity .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (C₁₅H₁₉NO) has a molecular weight of 229.32 g/mol, intermediate between smaller amines (e.g., butan-1-amine: 73.14 g/mol ) and bulkier analogs like N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (371.47 g/mol ). LogP values are likely higher than aliphatic amines (e.g., butan-1-amine) due to the naphthalene moiety but lower than fully aromatic amines (e.g., biphenyl derivatives ).
Thermophysical Behavior :
- Linear primary amines (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in alcohol mixtures compared to branched or bulky analogs . The target compound’s naphthalenyloxy group may further increase ηΔ due to reduced solvation.
Q & A
Q. Basic Research Focus
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based substrates.
- Receptor binding studies : Employ surface plasmon resonance (SPR) to measure affinity for G-protein-coupled receptors (GPCRs), leveraging the compound’s amine group for immobilization .
- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells, accounting for membrane permeability via logP (~0.6–0.9) .
What analytical techniques resolve purity issues in scaled-up synthesis?
Q. Basic Research Focus
- HPLC-MS : Detect trace impurities (e.g., unreacted naphthalen-1-ol) using a C18 column and acetonitrile/water gradient.
- Elemental analysis : Verify nitrogen content (±0.3% deviation) to confirm stoichiometric integrity .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles (e.g., onset ~250°C) to assess thermal stability .
How does the compound’s stereoelectronic profile influence its supramolecular assembly?
Advanced Research Focus
The naphthyloxy group directs crystal packing via:
- C–H···N hydrogen bonds : Observed in analogous oxadiazole derivatives, forming 1D chains .
- π-π stacking : Interplanar distances of ~3.5 Å between naphthalene rings stabilize 2D layers .
Modify substituents (e.g., electron-donating groups) to tune stacking interactions for materials science applications.
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- Ventilation : Use local exhaust systems to mitigate inhalation risks (analogous to N-phenyl-β-naphthylamine safety guidelines) .
- PPE : Wear nitrile gloves and ANSI-approved goggles to prevent skin/eye contact.
- Waste disposal : Neutralize amine residues with dilute HCl before aqueous disposal .
How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
Advanced Research Focus
Discrepancies often stem from metabolic instability or poor bioavailability . Solutions include:
- Prodrug design : Introduce acetyl-protected amines to enhance plasma stability .
- Pharmacokinetic profiling : Measure clearance rates in rodent models using -labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
